3-(4-Methoxyphenyl)-2-propen-1-ol
3-(4-Methoxyphenyl)-2-propen-1-ol
3-(4-Methoxyphenyl)-2-propen-1-ol, also known as 4-methoxycinnamyl alcohol or 3'-hydroxyanethole, belongs to the class of organic compounds known as cinnamyl alcohols. These are aromatic alcohols containing a 3-phenylprop-2-en-1-ol moiety. 3-(4-Methoxyphenyl)-2-propen-1-ol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 3-(4-methoxyphenyl)-2-propen-1-ol is primarily located in the cytoplasm. Outside of the human body, 3-(4-methoxyphenyl)-2-propen-1-ol can be found in herbs and spices. This makes 3-(4-methoxyphenyl)-2-propen-1-ol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
53484-50-7
VCID:
VC21221721
InChI:
InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
SMILES:
COC1=CC=C(C=C1)C=CCO
Molecular Formula:
C10H12O2
Molecular Weight:
164.2 g/mol
3-(4-Methoxyphenyl)-2-propen-1-ol
CAS No.: 53484-50-7
Cat. No.: VC21221721
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-(4-Methoxyphenyl)-2-propen-1-ol, also known as 4-methoxycinnamyl alcohol or 3'-hydroxyanethole, belongs to the class of organic compounds known as cinnamyl alcohols. These are aromatic alcohols containing a 3-phenylprop-2-en-1-ol moiety. 3-(4-Methoxyphenyl)-2-propen-1-ol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 3-(4-methoxyphenyl)-2-propen-1-ol is primarily located in the cytoplasm. Outside of the human body, 3-(4-methoxyphenyl)-2-propen-1-ol can be found in herbs and spices. This makes 3-(4-methoxyphenyl)-2-propen-1-ol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 53484-50-7 |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | (E)-3-(4-methoxyphenyl)prop-2-en-1-ol |
| Standard InChI | InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+ |
| Standard InChI Key | NYICIIFSBJOBKE-NSCUHMNNSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/CO |
| SMILES | COC1=CC=C(C=C1)C=CCO |
| Canonical SMILES | COC1=CC=C(C=C1)C=CCO |
| Appearance | Powder |
| Melting Point | 76°C |
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